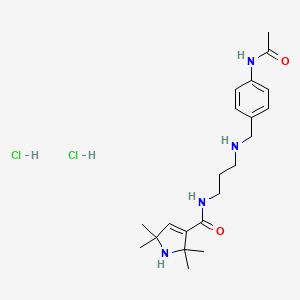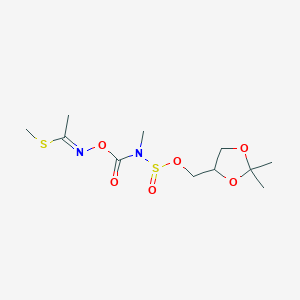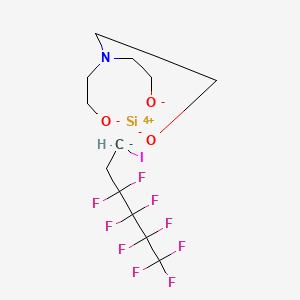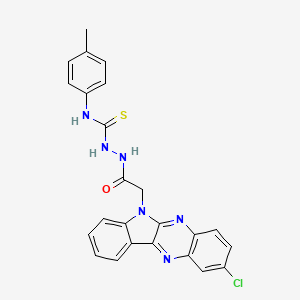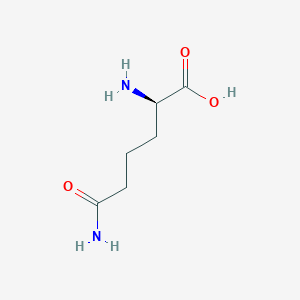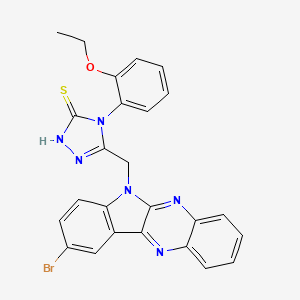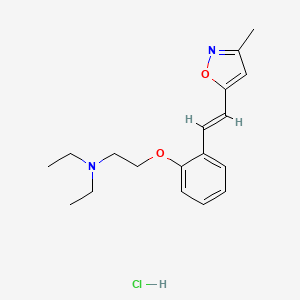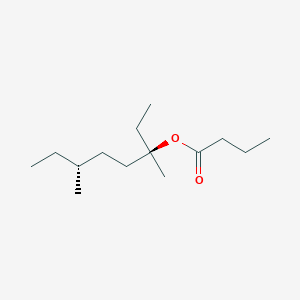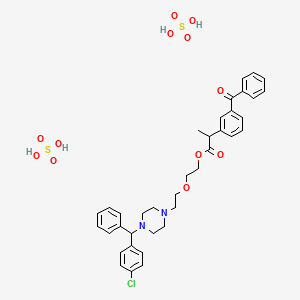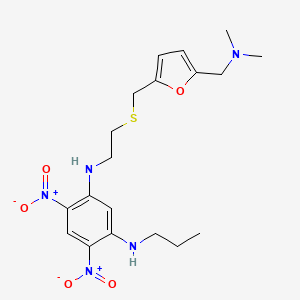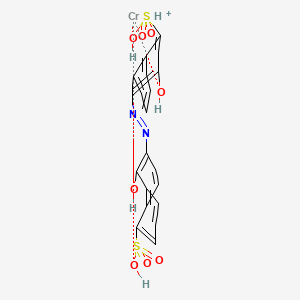
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) is a complex organic compound with the molecular formula C20H15CrN2O8S2. This compound is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) typically involves the diazotization of 1-hydroxy-5-sulpho-2-naphthylamine followed by coupling with 3-hydroxy-4-naphthalenesulfonic acid. The reaction is carried out under acidic conditions to ensure the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves strict control of temperature, pH, and reactant concentrations to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromate species.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reactions typically involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various chromate species, while reduction can produce amine derivatives.
Scientific Research Applications
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the dyeing and textile industry for its vibrant color properties.
Mechanism of Action
The mechanism by which Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) exerts its effects involves the interaction of its azo and chromate groups with various molecular targets. The azo group can form stable complexes with metal ions, while the chromate group can participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)
- Trisodium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-)
- 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid
Uniqueness
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) is unique due to its specific combination of azo and chromate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both vibrant coloration and specific chemical reactivity.
Properties
CAS No. |
94276-65-0 |
|---|---|
Molecular Formula |
C20H15CrN2O8S2+ |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
chromium;hydron;3-hydroxy-4-[(1-hydroxy-5-sulfonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O8S2.Cr/c23-16-10-18(32(28,29)30)11-4-1-2-5-13(11)19(16)22-21-15-9-8-12-14(20(15)24)6-3-7-17(12)31(25,26)27;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);/p+1 |
InChI Key |
OBWZRBSGNWPHEH-UHFFFAOYSA-O |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)O)O)S(=O)(=O)O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


